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molecular formula C9H10N2 B8587418 6-ethyl-1H-indazole

6-ethyl-1H-indazole

Cat. No. B8587418
M. Wt: 146.19 g/mol
InChI Key: IQQDHAWQMQYIHN-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a solution of 6-vinyl-1H-indazole (350 mg, 2.42 mmol) in MeOH (24 ml) was added 10% Pd on carbon (wet, 443 mg). The reaction mixture was stirred under an atmosphere of hydrogen (balloon) for 2.5 h then filtered over Celite, rinsing with EtOAc. The filtrate was concentrated to afford 305 mg (86%) of 6-ethyl-1H-indazole as a white semi-solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.04 (s, 1H), 7.67 (d, J=8.3 Hz, 1H), 7.32 (s, 1H), 7.06 (d, J=8.3 Hz, 1H), 2.80 (q, J=7.6 Hz, 2H), 1.31 (t, J=7.6 Hz, 3H).
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
443 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[N:8][NH:9]2)=[CH:5][CH:4]=1)=[CH2:2]>CO.[Pd]>[CH2:1]([C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[N:8][NH:9]2)=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
C(=C)C1=CC=C2C=NNC2=C1
Name
Quantity
24 mL
Type
solvent
Smiles
CO
Name
Quantity
443 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under an atmosphere of hydrogen (balloon) for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered over Celite
WASH
Type
WASH
Details
rinsing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)C1=CC=C2C=NNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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